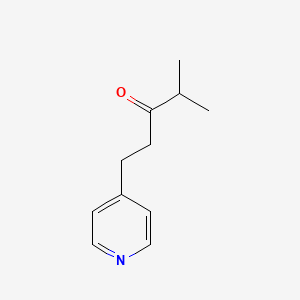
4-Methyl-1-pyridin-4-yl-pentan-3-one
Cat. No. B8591657
M. Wt: 177.24 g/mol
InChI Key: GWTUBOLDBGWWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06852711B2
Procedure details


The title compound was prepared according to General Method 3 using 4-methyl-1-pyridin-4-yl-pent-1-en-3-one (Example B-16; 1.81 g), (Ph3P)3RhCl (0.5 g), and THF (100 mL) at 50 psi. The title compound was flash chromatographed using 98:2 CH2Cl2:MeOH as eluent. 1H NMR (CDCl3): δ 1.15 (d, 6H), 2.5-2.7 (m, 1H), 2.7-2.8 (m, 2H), 2.85-2.95 (m, 2H), 7.1 (d, 2H), 8.5 (d, 2H).
Name
4-methyl-1-pyridin-4-yl-pent-1-en-3-one
Quantity
1.81 g
Type
reactant
Reaction Step One

[Compound]
Name
(Ph3P)3RhCl
Quantity
0.5 g
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:13])[C:3](=[O:12])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1>C1COCC1>[CH3:1][CH:2]([CH3:13])[C:3](=[O:12])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1
|
Inputs


Step One
|
Name
|
4-methyl-1-pyridin-4-yl-pent-1-en-3-one
|
|
Quantity
|
1.81 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(C=CC1=CC=NC=C1)=O)C
|
Step Two
[Compound]
|
Name
|
(Ph3P)3RhCl
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The title compound was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(CCC1=CC=NC=C1)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
